CuCN.2LiCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

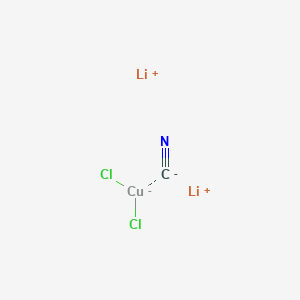

2D Structure

Properties

CAS No. |

121340-53-2 |

|---|---|

Molecular Formula |

CCl2CuLi2N |

Molecular Weight |

174.4 g/mol |

IUPAC Name |

dilithium;dichlorocopper(1-);cyanide |

InChI |

InChI=1S/CN.2ClH.Cu.2Li/c1-2;;;;;/h;2*1H;;;/q-1;;;3*+1/p-2 |

InChI Key |

KHTJRUDVXXNFJZ-UHFFFAOYSA-L |

Canonical SMILES |

[Li+].[Li+].[C-]#N.Cl[Cu-]Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Copper(I) Cyanide Di(lithium chloride) Complex (CuCN·2LiCl)

For Researchers, Scientists, and Professionals in Chemical Synthesis

This technical guide provides an in-depth overview of the known physical and chemical properties of the copper(I) cyanide di(lithium chloride) complex, commonly formulated as CuCN·2LiCl. This reagent is a highly valuable tool in organic synthesis, primarily utilized for the preparation of organocopper reagents. The information herein is compiled to assist researchers in understanding its characteristics for safe and effective handling and application in experimental procedures.

Quantitative Physical and Chemical Data

The physical properties of CuCN·2LiCl are typically reported for its commercially available form, which is a solution in anhydrous tetrahydrofuran (B95107) (THF).

| Property | Value | Notes |

| Molecular Formula | CCl₂CuLi₂N or CuCN·2LiCl | [1][2][3] |

| Molecular Weight | 174.35 g/mol | [1][3][4] |

| Appearance | Gray to green to brown liquid[1] | A clear yellow-green solution is also described upon preparation[5]. |

| Form | Liquid solution[2][6] | Typically available in anhydrous tetrahydrofuran. |

| Density | 0.99 g/mL to 0.999 g/mL at 25 °C[1][2] | |

| Melting Point | Not Applicable | The complex is used in solution[1]. |

| Boiling Point | Not Applicable | The complex is used in solution[1]. |

| Solubility in Water | Not Applicable; Insoluble[1] | The parent compound, CuCN, is insoluble in water[7]. |

| Refractive Index | n20/D 1.442 | [1] |

| Flash Point | -17 °C | As a solution in THF[1][6]. |

Experimental Protocols

A standard and widely cited method for the preparation of a CuCN·2LiCl solution is detailed below. This protocol is crucial for researchers who wish to prepare the reagent in-house, ensuring its quality and reactivity for subsequent synthetic steps.

Preparation of a 1.0 M CuCN·2LiCl Solution in THF [8]

This procedure outlines the preparation of a 1.0 M stock solution of the copper complex.

Materials and Equipment:

-

Copper(I) cyanide (CuCN)

-

Lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk tube

-

Vacuum line

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas source for inert atmosphere

Procedure:

-

Drying of Salts: In a Schlenk tube, combine copper(I) cyanide (CuCN, 7.17 g, 80 mmol) and lithium chloride (LiCl, 6.77 g, 160 mmol).

-

Heat the Schlenk tube containing the salts under vacuum at 140 °C for 5 hours to ensure all moisture is removed.

-

Dissolution: After the drying period, allow the Schlenk tube to cool to room temperature under an inert atmosphere (argon or nitrogen).

-

Add 80 mL of dry THF to the Schlenk tube.

-

Stir the mixture until all the salts have completely dissolved, yielding a clear solution.

This resulting 1.0 M solution of CuCN·2LiCl is then ready for use in various chemical reactions, such as the preparation of organocuprates for cross-coupling reactions.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the preparation of the CuCN·2LiCl solution.

Caption: A flowchart illustrating the key stages for the laboratory preparation of a CuCN·2LiCl solution.

This guide provides essential information on the physical properties and preparation of CuCN·2LiCl. As with all chemical reagents, it is imperative to consult the relevant Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

References

- 1. americanelements.com [americanelements.com]

- 2. Copper(I) cyanide di(lithium chloride) complex solution | Krackeler Scientific, Inc. [krackeler.com]

- 3. alfachemic.com [alfachemic.com]

- 4. in anhydrous tetrahydrofuran, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Copper(I) cyanide di(lithium chloride) complex solution Sigma-Aldrich [sigmaaldrich.com]

- 7. Copper(I) cyanide - Wikipedia [en.wikipedia.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Structure and Chemical Formula of Copper(I) Cyanide Di(lithium chloride) Complex (CuCN·2LiCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the copper(I) cyanide di(lithium chloride) complex, denoted as CuCN·2LiCl. The document details its chemical formula, molecular weight, and its role as a significant reagent in organic synthesis. While the precise solid-state crystal structure of CuCN·2LiCl is not extensively documented in publicly available literature, this guide outlines a widely utilized experimental protocol for its in situ preparation in a tetrahydrofuran (B95107) (THF) solution. Furthermore, it discusses the applications of this complex, particularly in the formation of organocopper reagents, which are pivotal in the development of complex molecules, including active pharmaceutical ingredients.

Chemical Formula and Properties

The chemical formula for the copper(I) cyanide di(lithium chloride) complex is CuCN·2LiCl .[1][2][3] This formulation indicates a complex formed between one mole of copper(I) cyanide and two moles of lithium chloride.

Table 1: Physicochemical Properties of CuCN·2LiCl

| Property | Value | Reference |

| Chemical Formula | CuCN·2LiCl | [1][2][3] |

| Molecular Weight | 174.35 g/mol | |

| Appearance in THF solution | Clear yellow-green solution | [2] |

| Density (of THF solution) | 0.999 g/mL at 25 °C | [3] |

| Primary Application | Reagent for organocopper synthesis | [1][2][4] |

Structure and Coordination

The exact solid-state crystal structure of CuCN·2LiCl, including precise bond lengths, bond angles, and coordination geometries, is not well-documented in the reviewed scientific literature. It is important to note that this complex is almost exclusively prepared and used as a solution in tetrahydrofuran (THF).[2][5] In this state, it is understood to be a soluble copper(I) salt, which is crucial for its reactivity in organic synthesis.[2][4] The presence of lithium chloride is essential for solubilizing the otherwise poorly soluble copper(I) cyanide in THF.

While a definitive crystal structure is elusive, the chemistry of related copper(I) cyanide complexes often involves polymeric chains or networks where the cyanide group bridges copper centers. It is plausible that in solution, a dynamic equilibrium of various coordinated species exists.

Experimental Protocol: In Situ Preparation of CuCN·2LiCl in THF

The following is a detailed experimental protocol for the preparation of a CuCN·2LiCl solution in THF, adapted from established literature procedures.[2][5] This method is standard for generating the active reagent for subsequent reactions.

Materials:

-

Copper(I) cyanide (CuCN)

-

Lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or other suitable reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Drying of Reagents:

-

In a Schlenk flask, add the required amount of lithium chloride (2 molar equivalents).

-

Heat the flask under vacuum at approximately 130-140 °C for at least 2 hours to ensure the lithium chloride is anhydrous.[5]

-

Allow the flask to cool to room temperature under an inert atmosphere.

-

-

Assembly and Addition of Copper(I) Cyanide:

-

Under a positive pressure of inert gas, add copper(I) cyanide (1 molar equivalent) to the flask containing the dried lithium chloride.

-

-

Solvent Addition and Complex Formation:

-

Add anhydrous THF to the flask via cannula or syringe.

-

Stir the mixture at room temperature. The dissolution of the salts and the formation of the soluble CuCN·2LiCl complex typically results in a clear yellow-green solution.[2]

-

Diagram 1: Experimental Workflow for the Preparation of CuCN·2LiCl Solution

Caption: Workflow for the in situ preparation of CuCN·2LiCl in THF.

Applications in Organic Synthesis

The primary utility of the CuCN·2LiCl complex is as a precursor for the preparation of organocopper reagents.[1][2][4] These reagents are less reactive and more selective than their organolithium or Grignard counterparts, making them invaluable in modern organic synthesis, including pharmaceutical development.

Key Reactions:

-

Transmetalation: CuCN·2LiCl readily undergoes transmetalation with organolithium or organomagnesium (Grignard) reagents to form higher-order cyanocuprates (R₂Cu(CN)Li₂) or lower-order cuprates (RCu(CN)Li).

-

Conjugate Addition: These organocuprate reagents are extensively used for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds.

-

Substitution Reactions: They are also employed in various substitution reactions.

Diagram 2: Role of CuCN·2LiCl in Organocuprate Formation and Reaction

Caption: Pathway from CuCN·2LiCl to C-C bond formation via an organocuprate.

Conclusion

The copper(I) cyanide di(lithium chloride) complex, CuCN·2LiCl, is a reagent of significant importance in organic synthesis. While its solid-state structure remains to be fully elucidated in the available literature, its chemical formula and properties in solution are well-established. The provided experimental protocol for its in situ preparation offers a practical guide for researchers. The utility of CuCN·2LiCl in forming versatile organocopper reagents underscores its continued relevance in the synthesis of complex organic molecules, with direct applications in fields such as drug discovery and development. Future research into the precise structure of this complex, both in solution and in the solid state, would be beneficial for a more complete understanding of its reactivity.

References

An In-depth Technical Guide to the Synthesis and Preparation of CuCN·2LiCl Solution

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and preparation of the Copper(I) Cyanide Di(Lithium Chloride) complex solution, a critical reagent in modern organic synthesis. The increased solubility and reactivity imparted by lithium chloride make this complex invaluable for the preparation of highly functionalized organocopper reagents.

Core Concepts and Significance

Copper(I) cyanide (CuCN) is a foundational salt for the preparation of organocuprates. However, its poor solubility in common ethereal solvents like tetrahydrofuran (B95107) (THF) limits its utility and the reproducibility of reactions. The addition of lithium chloride (LiCl) results in the formation of a soluble complex, CuCN·2LiCl, which readily dissolves in THF.[1][2] This solution serves as a superior precursor for generating organocopper(I) reagents through transmetalation with organozinc (organozincates) or organomagnesium (Grignard) reagents.[3][4][5] The resulting highly functionalized copper reagents, often termed Knochel-type cuprates, exhibit enhanced reactivity and tolerance for a wide array of functional groups, making them essential tools in the synthesis of complex molecules for pharmaceutical and materials science applications.

Key Properties and Safety Information

A summary of the essential chemical and safety data for the CuCN·2LiCl complex is presented below. The solution is typically prepared in anhydrous THF.

| Property | Data | Citation(s) |

| Linear Formula | CuCN·2LiCl | [3][6] |

| Molecular Weight | 174.35 g/mol | [3][4] |

| Typical Form | Liquid solution in anhydrous tetrahydrofuran (THF) | [3] |

| Typical Density | ~0.999 g/mL at 25 °C | [3] |

| Primary Application | Precursor for organocopper and organocuprate(I) reagents | [3][4][6] |

| GHS Pictograms | Flame, Skull and Crossbones, Health Hazard, Environment | [3] |

| Signal Word | Danger | |

| Hazard Statements | H225, H300+H310+H330, H315, H319, H335, H351, H410 | |

| Precautionary Statements | P210, P260, P280, P301+P310+P330, P303+P361+P353, P304+P340+P310 |

Experimental Protocols

The preparation of CuCN·2LiCl requires strict anhydrous and anaerobic conditions, typically achieved using Schlenk line techniques or within a glovebox.

Protocol 1: Standard Preparation of 1.0 M CuCN·2LiCl in THF

This protocol is a widely cited method for generating a 1.0 M stock solution.[1]

Materials and Equipment:

-

Copper(I) cyanide (CuCN)

-

Lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk tube or flask equipped with a magnetic stir bar

-

Vacuum line (Schlenk line)

-

Heating mantle or oil bath

-

Argon or Nitrogen source

Procedure:

-

Drying of Salts: Place copper(I) cyanide (CuCN, 7.17 g, 80 mmol) and lithium chloride (LiCl, 6.77 g, 160 mmol) into a dry Schlenk tube.[1]

-

Heat the Schlenk tube containing the salts under a dynamic vacuum at 140 °C for 5 hours to ensure all moisture is removed.[1]

-

Dissolution: After the drying period, allow the flask to cool to room temperature under an inert atmosphere (Argon).[1]

-

Add 80 mL of anhydrous THF to the flask via syringe or cannula.[1]

-

Stir the mixture at room temperature until all the salts have completely dissolved, resulting in a clear, often yellow-green, solution.[1][2] The solution is now ready for use.

Protocol 2: Alternative Drying Procedure

An alternative procedure involves drying the more hygroscopic LiCl separately before the addition of CuCN.

Procedure:

-

Drying LiCl: Add lithium chloride (4.59 g, 108 mmol) to a dry, three-necked round-bottomed flask.[2]

-

Heat the flask under vacuum (e.g., 0.1 mmHg) at 130 °C for 2 hours.[2]

-

Complex Formation: Cool the flask to 25 °C and flush with argon.[2]

-

Add copper(I) cyanide (4.84 g, 54 mmol) to the flask containing the dried LiCl.[2] Note: CuCN is not significantly hygroscopic and may not require pre-drying.[2]

-

Add 40 mL of anhydrous THF and stir for approximately 15 minutes to obtain the clear solution of the complex.[2]

Quantitative Data for Synthesis

The following table summarizes reagent quantities from cited experimental protocols for preparing solutions of specific molarities.

| Parameter | Protocol 1 | Protocol 2 (Calculated for 1.0 M) |

| Target Molarity | 1.0 M | ~1.0 M (based on CuCN) |

| CuCN | 7.17 g (80 mmol)[1] | 4.84 g (54 mmol)[2] |

| LiCl | 6.77 g (160 mmol)[1] | 4.59 g (108 mmol)[2] |

| Solvent (THF) | 80 mL[1] | ~54 mL (to achieve 1.0 M) |

| CuCN:LiCl Ratio | 1 : 2 | 1 : 2 |

| Drying Conditions | Co-dried at 140 °C for 5h[1] | LiCl dried at 130 °C for 2h[2] |

Workflow and Application Visualizations

The following diagrams illustrate the synthesis process and the subsequent application of the CuCN·2LiCl solution in a typical cross-coupling reaction.

Caption: Workflow for the synthesis of CuCN·2LiCl solution.

Caption: General application workflow for CuCN·2LiCl in cross-coupling.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. in anhydrous tetrahydrofuran, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 4. alfachemic.com [alfachemic.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper(I) cyanide di(lithium chloride) complex solution | Krackeler Scientific, Inc. [krackeler.com]

Technical Guide: Copper(I) Cyanide-Lithium Chloride Complex (CuCN·2LiCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the copper(I) cyanide-lithium chloride complex (CuCN·2LiCl), a versatile and widely utilized reagent in organic synthesis. The document outlines its key physicochemical properties, provides detailed experimental protocols for its preparation and use, and illustrates its synthetic applications.

Core Properties of CuCN·2LiCl

The copper(I) cyanide-lithium chloride complex is a highly valuable reagent, primarily employed for the preparation of organocopper compounds. Its enhanced solubility in ethereal solvents, such as tetrahydrofuran (B95107) (THF), compared to copper(I) cyanide alone, makes it an indispensable tool for a variety of carbon-carbon bond-forming reactions.

Quantitative Data Summary

The fundamental properties of CuCN·2LiCl are summarized in the table below for quick reference.

| Property | Value | Citations |

| CAS Number | 121340-53-2 | [1] |

| Molecular Weight | 174.35 g/mol | [1][2][3][4][5][6] |

| Linear Formula | CuCN·2LiCl | [1][3][4][6] |

| Appearance | Typically a gray to green to brown liquid when in solution. | [1] |

| Density (of solution) | ~0.99 g/mL at 25 °C (for a solution in THF) | [1][3][4][6] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. The following section provides a standard protocol for the preparation of a CuCN·2LiCl solution and its subsequent use in a cross-coupling reaction.

Preparation of a 1.0 M CuCN·2LiCl Solution in THF

This protocol details the preparation of a stock solution of CuCN·2LiCl, which can be used in various subsequent reactions.

Materials:

-

Copper(I) cyanide (CuCN)

-

Lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask

-

Vacuum line

-

Heating mantle

Procedure:

-

In a Schlenk flask, combine copper(I) cyanide (CuCN, 7.17 g, 80 mmol) and lithium chloride (LiCl, 6.77 g, 160 mmol).[7]

-

Dry the mixture under vacuum at 140 °C for 5 hours.[7]

-

After cooling the flask to room temperature under an inert atmosphere (e.g., argon), add 80 mL of dry THF.[7]

-

Stir the mixture until all the salts have completely dissolved to yield a 1.0 M solution of CuCN·2LiCl.[7]

Application in Copper-Mediated Cross-Coupling Reactions

CuCN·2LiCl is frequently used to facilitate the cross-coupling of organometallic reagents with organic halides. This example describes a general procedure for the cross-coupling of functionalized arylmagnesium reagents with alkyl iodides.

Materials:

-

A solution of the functionalized arylmagnesium reagent

-

A solution of CuCN·2LiCl (e.g., the 1.0 M solution prepared above)

-

An alkyl iodide

-

Anhydrous THF

Procedure:

-

To a solution of the functionalized arylmagnesium halide in THF, add a catalytic amount of the CuCN·2LiCl solution (typically 20 mol %).[8]

-

Add the primary alkyl iodide to the reaction mixture.[8]

-

The reaction is typically stirred at a low temperature (e.g., -5 °C) for 20-24 hours.[8]

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) and the product is extracted with an organic solvent.[7]

Synthetic Pathway Visualization

The role of CuCN·2LiCl in the formation of organocopper reagents and their subsequent reactions can be visualized as a clear workflow.

Caption: Synthetic workflow using CuCN·2LiCl.

The above diagram illustrates the central role of CuCN·2LiCl in mediating the formation of a highly reactive organocopper intermediate from a more common organometallic precursor, such as an organozinc or Grignard reagent.[2][3][4] This intermediate then readily reacts with an electrophile to form the desired carbon-carbon bond. This methodology is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[9]

References

- 1. americanelements.com [americanelements.com]

- 2. alfachemic.com [alfachemic.com]

- 3. Copper(I) cyanide di(lithium chloride) complex solution Sigma-Aldrich [sigmaaldrich.com]

- 4. Copper(I) cyanide di(lithium chloride) complex solution | Krackeler Scientific, Inc. [krackeler.com]

- 5. in anhydrous tetrahydrofuran, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Copper(I) cyanide di(lithium chloride) complex solution Sigma-Aldrich [sigmaaldrich.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]

The Advent of a Superior Reagent: A Technical Guide to the Discovery and Application of CuCN·2LiCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal to the construction of complex molecules, including active pharmaceutical ingredients. Within the arsenal (B13267) of organometallic reagents, organocuprates have long been valued for their unique reactivity and selectivity. This technical guide delves into the discovery and history of a significant advancement in this class of reagents: the copper(I) cyanide-dilithium chloride complex (CuCN·2LiCl). We will explore its development, from the early days of Gilman reagents to the pivotal innovation of utilizing lithium chloride for enhanced solubility and reactivity. This guide provides detailed experimental protocols, comparative quantitative data, and mechanistic insights to equip researchers with a comprehensive understanding and practical knowledge of this indispensable synthetic tool.

A Historical Perspective: From Gilman Reagents to Solubilized Cyanocuprates

The journey to the highly versatile CuCN·2LiCl reagent is built upon a rich history of organocopper chemistry.

The Era of Gilman Reagents

In the 1940s and 1950s, Henry Gilman pioneered the development of diorganocopper reagents with the general formula R₂CuLi, which became known as Gilman reagents .[1] These were typically prepared by the reaction of two equivalents of an organolithium reagent with a copper(I) halide, such as copper(I) iodide (CuI).[1][2] Gilman reagents proved to be exceptional nucleophiles for a variety of transformations, including conjugate additions to α,β-unsaturated carbonyl compounds and SN2 reactions, offering a milder alternative to the more reactive organolithium and Grignard reagents.[1][2]

The Introduction of Cyanocuprates

A significant evolution in organocuprate chemistry was the introduction of copper(I) cyanide (CuCN) as the copper source. This led to the formation of cyanocuprates, including so-called "higher-order" cyanocuprates, which were proposed to have the general formula R₂Cu(CN)Li₂.[3] These reagents often exhibited enhanced reactivity and thermal stability compared to their Gilman counterparts. However, a major practical limitation of CuCN was its poor solubility in ethereal solvents like tetrahydrofuran (B95107) (THF), which are commonly used for these reactions. This often resulted in heterogeneous reaction mixtures and limited the reproducibility and scope of their application.

The LiCl Breakthrough: The Birth of CuCN·2LiCl

The landscape of organocopper chemistry was transformed by the work of Paul Knochel and his research group. They discovered that the addition of lithium chloride (LiCl) dramatically enhances the solubility of CuCN in THF.[4] This led to the development of a stable, soluble, and highly reactive complex, CuCN·2LiCl .[4][5] This homogenous solution of the copper salt allows for facile and reproducible generation of a wide array of functionalized organocopper reagents through transmetalation from more readily prepared organozinc or organomagnesium precursors.[4][5] The ability to prepare and utilize organocopper reagents bearing sensitive functional groups, such as esters and nitriles, at temperatures where they would not be stable using traditional organolithium-based methods, marked a paradigm shift in the field.[4][5]

Quantitative Performance Analysis

The superior performance of CuCN·2LiCl is evident in its ability to facilitate challenging cross-coupling and conjugate addition reactions with high efficiency, often under mild conditions and with excellent functional group tolerance.

Table 1: Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Alkyl Iodides

| Entry | Arylmagnesium Reagent | Alkyl Iodide | Method | Yield (%) |

| 1 | 4-EtO₂C-C₆H₄-MgBr | ICH₂(CH₂)₂CO₂Et | A | 89 |

| 2 | 4-EtO₂C-C₆H₄-MgBr | ICH₂(CH₂)₂CO₂Et | B | 63 |

| 3 | 4-NC-C₆H₄-MgBr | ICH₂(CH₂)₃Cl | A | 85 |

| 4 | 4-NC-C₆H₄-MgBr | ICH₂(CH₂)₃Cl | B | 58 |

| 5 | 3-NC-C₆H₄-MgBr | ICH₂(CH₂)₂Ph | A | 88 |

| 6 | 3-NC-C₆H₄-MgBr | ICH₂(CH₂)₂Ph | B | 61 |

| 7 | 4-PivO-C₆H₄-MgBr | ICH₂(CH₂)₃OTBS | A | 86 |

| 8 | 4-PivO-C₆H₄-MgBr | ICH₂(CH₂)₃OTBS | B | 55 |

*Method A: 1 equiv CuCN·2LiCl, 1.9 equiv P(OMe)₃, 20 °C, 2–8 h.[5] *Method B: 0.2 equiv CuCN·2LiCl, -5 °C, 20–24 h.[5]

Table 2: Conjugate Addition of Organocopper Reagents to Thiochromone

| Entry | Organometallic Precursor | Copper Source | Additive | Yield (%) |

| 1 | n-BuLi | CuCN/LiCl | TMSCl | 89 |

| 2 | n-BuLi | CuI | TMSCl | 75 |

| 3 | n-BuMgCl | 0.2 equiv CuCN·2LiCl | TMSCl | 89 |

| 4 | PhMgCl | 0.2 equiv CuCN·2LiCl | TMSCl | 82 |

*Data compiled from references[6] and[7].

Mechanistic Insights and Visualized Workflows

The efficacy of CuCN·2LiCl stems from its ability to readily form soluble and highly reactive organocopper species. The general mechanism involves a transmetalation step followed by reaction with an electrophile.

General Workflow for CuCN·2LiCl Mediated Reactions

The following diagram illustrates the central role of CuCN·2LiCl in preparing functionalized organocopper reagents from organomagnesium (Grignard) or organozinc precursors, which are then intercepted by various electrophiles.

Caption: General workflow for the formation and reaction of organocopper reagents using CuCN·2LiCl.

Mechanism of Catalytic Cross-Coupling

In the presence of a catalytic amount of CuCN·2LiCl, a plausible mechanism for the cross-coupling of an organomagnesium reagent (R¹-MgX) with an organic halide (R²-X) involves a Cu(I)/Cu(III) cycle.

Caption: Proposed catalytic cycle for the CuCN·2LiCl-mediated cross-coupling reaction.

Mechanism of Conjugate Addition

The conjugate addition of organocuprates to α,β-unsaturated carbonyls is thought to proceed via initial coordination of the copper reagent to the double bond, followed by formation of a Cu(III) intermediate and subsequent reductive elimination to form a lithium enolate, which is then protonated upon workup.

Caption: Stepwise mechanism for the conjugate addition of an organocopper reagent to an enone.

Detailed Experimental Protocols

The following protocols are representative of the preparation and use of CuCN·2LiCl. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Preparation of a 1.0 M Solution of CuCN·2LiCl in THF

This procedure provides a stock solution of the reagent that is stable for several months when stored under an inert atmosphere.

Materials:

-

Copper(I) cyanide (CuCN), 7.17 g, 80 mmol

-

Lithium chloride (LiCl), 6.77 g, 160 mmol

-

Anhydrous Tetrahydrofuran (THF), 80 mL

-

Schlenk tube equipped with a magnetic stir bar

Procedure:

-

Place CuCN and LiCl into the Schlenk tube.

-

Heat the flask to 140 °C under vacuum for 5 hours to ensure all components are rigorously dried.[8]

-

Allow the flask to cool to room temperature under an inert atmosphere.

-

Add 80 mL of anhydrous THF via syringe.[8]

-

Stir the mixture at room temperature until all the salts have dissolved, resulting in a clear to pale yellow solution.[8]

Protocol for a Catalytic Cross-Coupling Reaction

This procedure describes a typical copper-catalyzed cross-coupling of a functionalized arylmagnesium reagent with an alkyl iodide.[5]

Materials:

-

Functionalized aryl iodide (2.48 mmol)

-

Isopropylmagnesium bromide (1.6 M in THF, 1.03 equiv)

-

1.0 M solution of CuCN·2LiCl in THF (0.2 equiv)

-

Alkyl iodide (0.8 equiv)

-

Anhydrous THF

-

Standard flame-dried glassware for Grignard reactions

Procedure:

-

In a flame-dried flask under argon, dissolve the aryl iodide in anhydrous THF.

-

Cool the solution to -25 °C.

-

Slowly add the isopropylmagnesium bromide solution, maintaining the internal temperature below -20 °C.

-

Stir the resulting arylmagnesium solution at -20 °C for 30 minutes.

-

Add the CuCN·2LiCl solution (0.2 equiv), followed by the alkyl iodide (0.8 equiv).[5]

-

Maintain the reaction temperature at -5 °C and stir for 20-24 hours.[5]

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Protocol for Acylation of an Organomagnesium Reagent

This protocol outlines the acylation of a freshly prepared Grignard or organozinc reagent.[8]

Materials:

-

Freshly prepared organomagnesium or organozinc reagent (2.0 mmol)

-

1.0 M solution of CuCN·2LiCl in THF (0.4 mL, 0.4 mmol, 20 mol%)

-

Acid chloride (1.4 mmol)

-

Anhydrous THF

Procedure:

-

To the freshly prepared organomagnesium or organozinc reagent in THF, add the CuCN·2LiCl solution (20 mol%).[8]

-

Stir the mixture for 15 minutes at room temperature.

-

Add the corresponding acid chloride (1.4 mmol).[8]

-

Stir the reaction at 25 °C for the required time (typically 1-3 hours, monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Perform a standard aqueous workup and purification by flash column chromatography.

Conclusion

The development of CuCN·2LiCl by Paul Knochel and his coworkers represents a landmark achievement in organometallic chemistry. The simple yet profound innovation of using lithium chloride to solubilize copper(I) cyanide has provided synthetic chemists with a powerful, versatile, and user-friendly tool for the construction of complex organic molecules. Its ability to generate functionalized organocopper reagents under mild conditions has broadened the scope of carbon-carbon bond-forming reactions, making it an indispensable reagent in both academic research and the pharmaceutical industry. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the broader adoption and effective utilization of this exceptional reagent.

References

- 1. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 2. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones | MDPI [mdpi.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Solubility of Copper(I) Cyanide-Lithium Chloride Complex in Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation and solubility of the copper(I) cyanide-dilithium chloride (CuCN·2LiCl) complex in tetrahydrofuran (B95107) (THF). This reagent is a cornerstone in modern organic synthesis, particularly in the formation of organocopper reagents for various coupling reactions. Understanding its solubility and preparation is critical for its effective application in research and development.

Quantitative Solubility Data

| Parameter | Value | Unit | Notes |

| Target Concentration | 1.0 | M (mol/L) | A commonly prepared and stable concentration for synthetic applications.[1] |

| Solute | CuCN·2LiCl | - | Copper(I) cyanide-dilithium chloride complex. |

| Solvent | Tetrahydrofuran (THF) | - | Anhydrous THF is crucial for stability and reactivity.[1] |

| Temperature | Ambient | °C | The dissolution is typically performed at room temperature after initial heating for drying.[1] |

Table 1: Quantitative Parameters for the Preparation of a 1.0 M CuCN·2LiCl Solution in THF

Experimental Protocols

The following section details the established laboratory procedure for the preparation of a 1.0 M solution of CuCN·2LiCl in anhydrous THF. Adherence to anhydrous and anaerobic conditions is paramount to ensure the quality and reactivity of the resulting solution.

Protocol: Preparation of a 1.0 M CuCN·2LiCl Solution in THF [1]

Materials:

-

Copper(I) cyanide (CuCN)

-

Lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or tube

-

Magnetic stirrer and stir bar

-

Vacuum line

-

Heating mantle or oil bath

-

Argon or nitrogen gas supply

Procedure:

-

Drying of Salts: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine CuCN (1.0 equivalent) and LiCl (2.0 equivalents).

-

Heat the flask to 140 °C under high vacuum for a period of 5 hours to ensure the removal of any residual water.

-

Dissolution: Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).

-

To the dried salts, add the required volume of anhydrous THF to achieve a final concentration of 1.0 M.

-

Stir the mixture at room temperature until all the salts have completely dissolved, resulting in a clear, often yellow-green, solution.[2]

-

Storage: The resulting solution should be stored under an inert atmosphere to prevent degradation.

Visualized Workflows

To further elucidate the practical aspects of preparing and utilizing the CuCN·2LiCl solution, the following diagrams illustrate the key experimental workflows.

Applications and Chemical Context

The high solubility of the CuCN·2LiCl complex in THF is fundamental to its utility in organic synthesis. This solution serves as a precursor for the formation of highly reactive organocopper reagents through transmetalation with organometallic compounds such as Grignard reagents (RMgX) or organozinc reagents (RZnX).[2][3][4] The resulting copper species, often formulated as RCu(CN)ZnX or similar, are potent nucleophiles used in a variety of carbon-carbon bond-forming reactions, including conjugate additions, substitutions, and cross-coupling reactions.[2][3][4] The presence of LiCl is crucial as it breaks up the polymeric structure of copper cyanide, rendering it soluble and enhancing its reactivity. The use of a pre-formed, stable solution of CuCN·2LiCl offers significant advantages in terms of reproducibility and convenience in these synthetic transformations.

References

Spectroscopic Characterization of CuCN·2LiCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gilman cuprate (B13416276) precursor, copper(I) cyanide di(lithium chloride) complex (CuCN·2LiCl), is a highly valuable reagent in organic synthesis. Its enhanced solubility in ethereal solvents like tetrahydrofuran (B95107) (THF), compared to copper(I) cyanide (CuCN) alone, facilitates the formation of organocopper reagents crucial for various carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3] A thorough understanding of its spectroscopic properties is essential for in-situ reaction monitoring, quality control, and mechanistic studies. This technical guide provides a summary of available spectroscopic data for CuCN·2LiCl, detailed experimental protocols for its preparation and characterization, and best practices for spectroscopic analysis.

Data Presentation

While extensive spectroscopic data for CuCN·2LiCl is not widely available in the public domain, infrared (IR) spectroscopy has been utilized to characterize its solution-phase behavior.

Table 1: Infrared Spectroscopic Data for CuCN·2LiCl

| Spectroscopic Technique | Solvent | Peak (ν CN) / cm⁻¹ | Reference |

| Infrared (IR) | THF | 2150 | [4] |

Note: The IR absorption peak corresponds to the cyanide (C≡N) stretching frequency. This peak is sensitive to the coordination environment of the cyanide ligand.

Experimental Protocols

Preparation of a 1.0 M CuCN·2LiCl Solution in THF

This protocol is adapted from the procedure described by Knochel and coworkers.[5]

Materials:

-

Copper(I) cyanide (CuCN), 7.17 g, 80 mmol

-

Lithium chloride (LiCl), 6.77 g, 160 mmol

-

Anhydrous tetrahydrofuran (THF), 80 mL

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine CuCN and LiCl.

-

Heat the Schlenk tube to 140 °C under vacuum for 5 hours to ensure all components are thoroughly dried.

-

Allow the flask to cool to room temperature under the inert atmosphere.

-

Add 80 mL of anhydrous THF to the flask.

-

Stir the mixture at room temperature until all the salts have dissolved, yielding a clear, often yellow-green, 1.0 M solution of CuCN·2LiCl.[4][5]

Diagram of the Preparation Workflow:

Caption: Workflow for the preparation of a CuCN·2LiCl solution.

Spectroscopic Characterization Protocols

While published NMR and Raman spectra specifically for CuCN·2LiCl are scarce, the following represents best-practice methodologies for their acquisition.

1. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a liquid-nitrogen-cooled MCT detector is suitable. For in-situ monitoring of reactions at low temperatures, a cryostat and a liquid-cell with IR-transparent windows (e.g., KBr or NaCl) are necessary.

-

Sample Preparation:

-

Under an inert atmosphere, transfer a small aliquot of the prepared CuCN·2LiCl solution in THF into the liquid cell.

-

The nominal path length of the cell should be chosen based on the concentration of the solution (e.g., 0.01-0.02 cm for a 0.1 M solution).[4]

-

-

Data Acquisition:

-

Record a background spectrum of the pure solvent (anhydrous THF) at the desired temperature.

-

Acquire the sample spectrum under the same conditions.

-

The final spectrum is obtained by subtracting the solvent spectrum from the sample spectrum.

-

For low-temperature measurements, such as -78 °C, allow the sample to thermally equilibrate before measurement.[4]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Acquiring high-quality NMR spectra of copper(I) complexes can be challenging due to the quadrupolar nature of both copper isotopes (⁶³Cu and ⁶⁵Cu), which can lead to broad signals.[2][6]

-

Instrumentation: A high-field NMR spectrometer is recommended to improve resolution and sensitivity. A variable temperature probe is also beneficial.

-

Sample Preparation:

-

Prepare the NMR sample in a flame-dried NMR tube under an inert atmosphere.

-

Use deuterated, anhydrous THF (THF-d₈) as the solvent.

-

Concentrations should be as high as solubility permits to maximize signal-to-noise.

-

-

¹³C NMR:

-

A standard proton-decoupled ¹³C NMR experiment can be performed.

-

The chemical shift of the cyanide carbon is expected to be observed. The exact chemical shift will be influenced by the coordination to copper and lithium ions.

-

-

¹⁵N NMR:

-

Due to the low natural abundance and low gyromagnetic ratio of ¹⁵N, direct detection is challenging.[7]

-

Inverse-detected techniques like ¹H-¹⁵N HSQC or HMBC are not applicable as there are no protons directly bonded to the nitrogen in the cyanide ligand.

-

Direct ¹⁵N NMR acquisition will likely require a ¹⁵N-enriched Cu¹⁵CN sample and a very long acquisition time.

-

-

⁶³Cu/⁶⁵Cu NMR:

-

Both ⁶³Cu and ⁶⁵Cu are NMR active, with ⁶³Cu being more sensitive and ⁶⁵Cu typically yielding slightly narrower lines.[2]

-

Due to the quadrupolar nature of these nuclei, the signals are expected to be very broad.[6]

-

Specialized solid-state NMR techniques or solution NMR at very low temperatures might be necessary to observe a signal. The chemical shift will be highly dependent on the coordination environment.

-

3. Raman Spectroscopy

-

Instrumentation: A Raman spectrometer with a suitable laser excitation wavelength (e.g., 514.5 nm or 785 nm) to minimize fluorescence. A low-temperature stage would be required for measurements below ambient temperature.

-

Sample Preparation:

-

The CuCN·2LiCl solution in THF can be analyzed in a sealed glass capillary or NMR tube.

-

The sample should be kept under an inert atmosphere to prevent degradation.

-

-

Data Acquisition:

-

Acquire a spectrum of the pure solvent for subtraction.

-

The ν(CN) stretching mode is expected to be Raman active and would provide complementary information to the IR spectrum.

-

Application in Synthesis: Formation of Organocopper Reagents

The primary utility of CuCN·2LiCl is in the transmetalation with organometallic reagents (e.g., Grignard or organozinc reagents) to form highly reactive organocopper species.[3][4]

Diagram of a General Reaction Pathway:

Caption: General pathway for the formation of an organocopper reagent.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. (Cu) Copper NMR [chem.ch.huji.ac.il]

- 3. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Solid-state (63)Cu and (65)Cu NMR spectroscopy of inorganic and organometallic copper(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. magritek.com [magritek.com]

The Role of Lithium Chloride in the Solubilization of Copper Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of lithium chloride in the solubilization of copper cyanide, a process of significant importance in modern synthetic chemistry. The formation of soluble copper cyanide complexes facilitated by lithium chloride has paved the way for more efficient and versatile applications of organocopper reagents in the synthesis of complex molecules, including active pharmaceutical ingredients. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for the preparation of the widely used CuCN·2LiCl complex, and its applications in organic synthesis.

Introduction: The Challenge of Copper Cyanide Solubility

Copper(I) cyanide (CuCN) is a crucial reagent in a variety of organic transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. However, its utility is often hampered by its polymeric structure and consequent insolubility in many common organic solvents.[1] This low solubility poses a significant challenge for its effective use in homogeneous reaction mixtures, leading to issues with reactivity, reproducibility, and reaction kinetics. To overcome this limitation, various methods have been developed to bring CuCN into solution. Among these, the use of lithium chloride (LiCl) has emerged as a highly effective and widely adopted strategy. The addition of LiCl to CuCN in solvents like tetrahydrofuran (B95107) (THF) leads to the formation of a soluble complex, often denoted as CuCN·2LiCl, which exhibits enhanced reactivity and broader applicability in synthetic protocols.[2][3][4]

Mechanism of Solubilization: Formation of a Soluble Complex

The solubilization of copper cyanide by lithium chloride is achieved through the formation of a stable, soluble complex.[5] In the presence of lithium chloride, the polymeric chain structure of solid CuCN is broken down. The chloride ions from LiCl coordinate to the copper(I) centers, and the lithium ions interact with the cyanide ligands. This process results in the formation of a discrete, monomeric, or dimeric cyanocuprate species that is readily soluble in ethereal solvents like THF. The most commonly utilized formulation is a 2:1 molar ratio of LiCl to CuCN, which forms the highly soluble CuCN·2LiCl complex.[2][4] This complex is a valuable precursor for the preparation of organocopper(I) and organocuprate(I) reagents.[6][7][8]

The formation of this soluble complex can be represented by the following simplified equation:

CuCN(s) + 2LiCl(s) --(THF)--> [Li(THF)n]+[Cu(CN)Cl2]- or other related soluble species.

The exact structure of the soluble species in solution can be complex and may vary depending on the solvent and concentration. However, the key to the enhanced solubility and reactivity is the disruption of the insoluble polymeric CuCN lattice and the formation of these discrete, solvent-stabilized cyanocuprate complexes.

Quantitative Data: Preparation of a Standardized Solution

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Molar Ratio | Moles (for 80 mL of 1.0 M solution) | Mass (g) |

| Copper(I) Cyanide | CuCN | 89.56 | 1 | 0.080 | 7.17 |

| Lithium Chloride | LiCl | 42.39 | 2 | 0.160 | 6.77 |

| Tetrahydrofuran | C4H8O | 72.11 | - | - | 80 mL |

Experimental Protocol: Preparation of 1.0 M CuCN·2LiCl in THF

The following protocol is a detailed methodology for the preparation of a 1.0 M solution of the copper(I) cyanide-dilithium chloride complex in tetrahydrofuran, based on established literature procedures.[2][4]

Materials and Equipment:

-

Copper(I) cyanide (CuCN)

-

Anhydrous lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or other suitable flame-dried glassware

-

Magnetic stirrer and stir bar

-

Vacuum line

-

Heating mantle or oil bath

-

Argon or nitrogen gas supply for inert atmosphere

Procedure:

-

Drying of Reagents:

-

Dissolution:

-

Allow the flask to cool to room temperature under vacuum and then backfill with an inert atmosphere (argon or nitrogen).[2]

-

Add 80 mL of dry THF to the flask via a syringe or cannula.[2]

-

Stir the mixture at room temperature until all the salts have completely dissolved. This may take some time. The resulting solution should be clear, with a yellowish-green hue.[4]

-

-

Storage and Handling:

-

The resulting 1.0 M solution of CuCN·2LiCl in THF should be stored under an inert atmosphere to prevent decomposition.

-

This solution is a useful precursor for the synthesis of organocopper(I) and organocuprate(I) reagents.[8]

-

Safety Precautions:

-

Copper cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Work under an inert atmosphere to handle the anhydrous and air-sensitive reagents.

-

THF is a flammable solvent.

Visualizations: Workflow and Application

The following diagrams illustrate the experimental workflow for the preparation of the CuCN·2LiCl solution and its subsequent application in a typical cross-coupling reaction.

Caption: Experimental workflow for the preparation of a 1.0 M CuCN·2LiCl solution in THF.

Caption: Generalized scheme for the application of CuCN·2LiCl in a cross-coupling reaction.

Applications in Organic Synthesis

The solubilized CuCN·2LiCl complex is a cornerstone reagent in modern organic synthesis, primarily for the preparation of highly functionalized organocopper reagents. These reagents participate in a wide array of chemical transformations, including:

-

Cross-Coupling Reactions: The CuCN·2LiCl complex is extensively used, often in catalytic amounts, to mediate the cross-coupling of organomagnesium (Grignard) reagents with various electrophiles like alkyl and benzylic halides.[3][9] This methodology allows for the formation of new carbon-carbon bonds under mild conditions and with excellent functional group tolerance.[3]

-

Acylations and Allylations: The complex facilitates the acylation and allylation of organometallic reagents.[2]

-

Conjugate Additions: Organocopper reagents derived from CuCN·2LiCl are effective nucleophiles in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds.[10]

-

Preparation of Functionalized Organometallic Reagents: The use of LiCl is crucial in the preparation of highly functionalized benzylic zinc chlorides, which can then be transmetalated with CuCN·2LiCl for subsequent reactions.[10]

The enhanced reactivity and solubility imparted by the LiCl complexation allow these reactions to proceed with higher yields and selectivity compared to using insoluble CuCN.

Conclusion

The use of lithium chloride to solubilize copper cyanide represents a significant advancement in the field of synthetic organic chemistry. The formation of the stable and soluble CuCN·2LiCl complex has transformed CuCN from a poorly soluble, often sluggish reagent into a versatile and highly reactive tool for the construction of complex organic molecules. The well-defined protocol for the preparation of the 1.0 M CuCN·2LiCl solution in THF provides researchers with a reliable and reproducible method to access the benefits of soluble copper cyanide. As the demand for more efficient and selective synthetic methodologies continues to grow, particularly in the pharmaceutical industry, the role of lithium chloride in unlocking the full potential of copper cyanide chemistry will undoubtedly remain of paramount importance.

References

- 1. Copper cyanide | CCuN | CID 11009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thomassci.com [thomassci.com]

- 7. alfachemic.com [alfachemic.com]

- 8. Copper(I) cyanide di(lithium chloride) complex solution | Krackeler Scientific, Inc. [krackeler.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for CuCN·2LiCl Mediated Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting cross-coupling reactions mediated by the copper(I) cyanide-lithium chloride complex (CuCN·2LiCl). This reagent facilitates the formation of carbon-carbon bonds under mild conditions, demonstrating broad functional group tolerance, making it a valuable tool in organic synthesis and drug discovery.

Introduction

Transition metal-catalyzed cross-coupling reactions are fundamental for the construction of complex organic molecules. The use of copper-based reagents has gained significant traction due to their unique reactivity and cost-effectiveness. The soluble CuCN·2LiCl complex, developed by Knochel and coworkers, has proven to be a highly effective mediator for the cross-coupling of a wide range of organometallic reagents with organic electrophiles. This complex allows for smooth transmetalation and subsequent coupling, even with thermally sensitive or highly functionalized substrates.[1][2]

This document outlines the preparation of the CuCN·2LiCl solution and provides detailed protocols for its application in cross-coupling reactions involving organomagnesium (Grignard) and organozinc reagents.

Data Presentation

Table 1: Stoichiometric vs. Catalytic CuCN·2LiCl in the Cross-Coupling of Arylmagnesium Reagents with Alkyl Halides[1]

| Entry | Arylmagnesium Reagent | Alkyl Halide | Method | CuCN·2LiCl (equiv.) | Additive (equiv.) | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-MeOC₆H₄MgBr | ICH₂(CH₂)₂CO₂Et | A | 1.0 | P(OMe)₃ (1.9) | 20 | 2 | 85 |

| 2 | 4-MeOC₆H₄MgBr | ICH₂(CH₂)₂CO₂Et | B | 0.2 | None | -5 | 24 | 60 |

| 3 | 4-NCC₆H₄MgBr | ICH₂(CH₂)₃Cl | A | 1.0 | P(OMe)₃ (1.9) | 20 | 8 | 78 |

| 4 | 4-NCC₆H₄MgBr | ICH₂(CH₂)₃Cl | B | 0.2 | None | -5 | 24 | 63 |

| 5 | 2-ClC₆H₄MgBr | BrCH₂Ph | A | 1.0 | P(OMe)₃ (1.9) | 20 | 3 | 89 |

| 6 | 2-ClC₆H₄MgBr | BrCH₂Ph | B | 0.2 | None | -5 | 20 | 72 |

Method A: Stoichiometric CuCN·2LiCl with trimethyl phosphite (B83602) additive. Method B: Catalytic CuCN·2LiCl at low temperature.

Experimental Protocols

Protocol 1: Preparation of 1.0 M CuCN·2LiCl Solution in THF

This protocol details the preparation of the stock solution of the copper-lithium chloride complex.

Materials:

-

Copper(I) cyanide (CuCN), anhydrous

-

Lithium chloride (LiCl), anhydrous

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Schlenk flask

-

Magnetic stirrer

-

Heat gun or heating mantle

-

Vacuum line

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuCN (7.17 g, 80 mmol) and LiCl (6.77 g, 160 mmol).[3]

-

Heat the flask under vacuum at 140 °C for 5 hours to ensure all components are rigorously dried.[3][4]

-

Allow the flask to cool to room temperature under the inert atmosphere.

-

Add 80 mL of anhydrous THF to the flask.

-

Stir the mixture at room temperature until all the salts have completely dissolved, resulting in a clear, often yellow-green solution.[5] This yields a 1.0 M solution of CuCN·2LiCl.

Protocol 2: General Procedure for CuCN·2LiCl Mediated Cross-Coupling of Arylmagnesium Reagents with Alkyl Halides

This protocol provides a general method for the coupling reaction.

Materials:

-

Arylmagnesium reagent (prepared via I/Mg exchange or other methods)

-

Alkyl or benzylic halide

-

1.0 M CuCN·2LiCl solution in THF

-

Anhydrous THF

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Extraction solvent (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

-

Preparation of the Arylmagnesium Reagent: Prepare the functionalized arylmagnesium halide in THF according to established procedures, for example, via an iodine-magnesium exchange reaction with i-PrMgBr at -20 °C for 0.5-1 hour.[1]

-

Transmetalation: Cool the solution of the arylmagnesium reagent to the desired temperature (e.g., -20 °C).

-

To this solution, add the appropriate amount of the 1.0 M CuCN·2LiCl solution in THF (either stoichiometric, e.g., 1.0 equiv, or catalytic, e.g., 0.2 equiv).[1]

-

If using the stoichiometric method (Method A), add trimethyl phosphite (1.9 equiv) to stabilize the resulting arylcopper species.[1][2]

-

Stir the resulting mixture for 15-30 minutes to allow for complete transmetalation.[1][3]

-

Cross-Coupling: Add the alkyl or benzylic halide (typically 0.8-1.0 equiv relative to the organometallic reagent) to the reaction mixture.

-

Allow the reaction to proceed at the specified temperature and for the designated time (see Table 1 for examples).[1]

-

Work-up: a. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. For reactions containing sensitive functional groups, a 9:1 mixture of saturated NH₄Cl and 25% aqueous NH₃ can be used.[1] b. Pour the mixture into water and extract the aqueous phase with an appropriate organic solvent (e.g., CH₂Cl₂ or Et₂O) three times.[1][3] c. Combine the organic extracts, wash with water or brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).[1][3] d. Filter and concentrate the solution in vacuo. e. Purify the crude product by flash column chromatography.[3]

Protocol 3: CuCN·2LiCl Mediated Cross-Coupling of Organozinc Reagents

This protocol is adapted for the use of organozinc reagents, which offer a high degree of functional group tolerance.

Procedure:

-

Preparation of the Organozinc Reagent: Synthesize the organozinc halide from the corresponding organic halide and activated zinc (e.g., zinc dust or Rieke zinc) in an appropriate solvent like THF or DMA.[5][6]

-

Transmetalation: a. In a separate flame-dried flask under an inert atmosphere, prepare a solution of CuCN·2LiCl in anhydrous THF as described in Protocol 1. b. Cool this solution to a low temperature (e.g., -40 °C).[5] c. Transfer the solution of the organozinc reagent to the CuCN·2LiCl solution via cannula.[5] d. Allow the resulting mixture to warm to 0 °C and stir for a short period (e.g., 5-10 minutes) to form the organocopper reagent.[5]

-

Cross-Coupling: a. Cool the solution of the organocopper reagent to the desired reaction temperature (e.g., -78 °C to -30 °C). b. Add the electrophile (e.g., acid chloride, allyl bromide, or aldehyde in the presence of a Lewis acid like BF₃·OEt₂).[3][5] c. Stir the reaction mixture for the required time at the specified temperature.

-

Work-up: Follow the work-up procedure as described in Protocol 2.

Mandatory Visualizations

Caption: General workflow for CuCN·2LiCl mediated cross-coupling.

Caption: Simplified logic of the transmetalation and coupling steps.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing CuCN·2LiCl with Functionalized Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the copper cyanide-lithium chloride complex (CuCN·2LiCl) in conjunction with functionalized Grignard reagents. This combination has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions while tolerating a wide array of sensitive functional groups.

Introduction

The use of organocopper reagents, derived from the transmetalation of Grignard reagents with copper(I) salts, is a cornerstone of organic chemistry. The addition of lithium chloride to form the CuCN·2LiCl complex significantly enhances the solubility and reactivity of the copper salt in ethereal solvents like tetrahydrofuran (B95107) (THF).[1] This increased reactivity allows for efficient cross-coupling and acylation reactions with a broad scope of functionalized Grignard reagents, including those prepared via halogen-magnesium exchange or deprotonation using advanced bases.

Functionalized Grignard reagents, often prepared using "Turbo Grignard" reagents like i-PrMgCl·LiCl or through directed metalation with Knochel-Hauser bases (e.g., TMPMgCl·LiCl), can contain sensitive functionalities such as esters, nitriles, and ketones.[2][3][4] The mildness of the CuCN·2LiCl-mediated reactions is crucial for the successful application of these complex organometallics in the synthesis of intricate molecules relevant to pharmaceutical and materials science.

Key Applications

The primary applications of CuCN·2LiCl with functionalized Grignard reagents include:

-

Cross-Coupling Reactions: Formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds by reacting functionalized aryl or heteroaryl Grignard reagents with alkyl, benzylic, or aryl halides and tosylates.[5][6][7]

-

Acylation Reactions: Synthesis of ketones by reacting functionalized Grignard reagents with acid chlorides. This method is often superior to the direct reaction with the Grignard reagent, which can lead to over-addition.[8][9]

-

Conjugate Additions: 1,4-addition of functionalized Grignard reagents to α,β-unsaturated carbonyl compounds.

Data Presentation: Reaction Yields and Substrate Scope

The following tables summarize representative quantitative data for cross-coupling and acylation reactions mediated by CuCN·2LiCl.

Table 1: Catalytic Cross-Coupling of Functionalized Arylmagnesium Reagents with Alkyl Iodides[6]

| Entry | Aryl Grignard Precursor (ArI) | Alkyl Iodide | Product | Yield (%) |

| 1 | Ethyl 4-iodobenzoate | 1-Iodohexane | Ethyl 4-hexylbenzoate | 63 |

| 2 | 4-Iodobenzonitrile | 1-Iodohexane | 4-Hexylbenzonitrile | 61 |

| 3 | Ethyl 4-iodobenzoate | 1-Chloro-4-iodobutane | Ethyl 4-(4-chlorobutyl)benzoate | 55 |

| 4 | 4-Iodobenzonitrile | 1-Chloro-4-iodobutane | 4-(4-Chlorobutyl)benzonitrile | 58 |

Reactions were performed using 20 mol % of CuCN·2LiCl at -5 °C for 20-24 hours.

Table 2: Stoichiometric Cross-Coupling of Functionalized Arylmagnesium Reagents with Alkyl Iodides[6]

| Entry | Aryl Grignard Precursor (ArI) | Alkyl Iodide | Product | Yield (%) |

| 1 | Ethyl 4-iodobenzoate | 1-Iodohexane | Ethyl 4-hexylbenzoate | 89 |

| 2 | 4-Iodobenzonitrile | 1-Iodohexane | 4-Hexylbenzonitrile | 85 |

| 3 | Ethyl 4-iodobenzoate | 1-Chloro-4-iodobutane | Ethyl 4-(4-chlorobutyl)benzoate | 81 |

| 4 | 4-Iodobenzonitrile | 1-Chloro-4-iodobutane | 4-(4-Chlorobutyl)benzonitrile | 83 |

Reactions were performed using 1 equivalent of CuCN·2LiCl and 1.9 equivalents of P(OMe)₃ at 20 °C for 2-8 hours.

Table 3: Acylation of Functionalized Grignard Reagents[9][11]

| Entry | Grignard Reagent Precursor | Acid Chloride | Product | Yield (%) |

| 1 | 3-Bromobenzonitrile | Benzoyl chloride | 3-Benzoylbenzonitrile | 87 |

| 2 | Ethyl 4-bromobenzoate | Benzoyl chloride | Ethyl 4-benzoylbenzoate | 88 |

| 3 | 2-Bromobenzothiophene | Benzoyl chloride | 2-Benzoylbenzothiophene | 80 |

Reactions were transmetalated with CuCN·2LiCl before the addition of the electrophile.

Experimental Protocols

Protocol 1: Preparation of a 1.0 M Solution of CuCN·2LiCl in THF[1]

Materials:

-

Copper(I) cyanide (CuCN)

-

Anhydrous lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask

-

Heat gun or oil bath

-

Magnetic stirrer

Procedure:

-

In a Schlenk flask, combine CuCN (1.0 equiv) and LiCl (2.0 equiv).

-

Heat the flask under high vacuum at 140-160 °C for 4-5 hours to ensure all components are rigorously dried.

-

Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).

-

Add the required volume of anhydrous THF to achieve a 1.0 M concentration of CuCN.

-

Stir the mixture at room temperature until all solids have dissolved. The resulting solution should be colorless to pale yellow.

-

Store the solution under an inert atmosphere.

Protocol 2: General Procedure for the Catalytic Cross-Coupling of a Functionalized Aryl Iodide with a Primary Alkyl Iodide[6]

Materials:

-

Functionalized aryl iodide (1.0 equiv)

-

iso-Propylmagnesium bromide (i-PrMgBr) or iso-propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.05 equiv)

-

Primary alkyl iodide (0.8 equiv)

-

CuCN·2LiCl solution (1.0 M in THF, 0.2 equiv)

-

Anhydrous THF

-

Dry Schlenk flasks and syringes

-

Cryostat or cooling bath

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the functionalized aryl iodide and dissolve it in anhydrous THF.

-

Cool the solution to -20 °C.

-

Slowly add the i-PrMgBr or i-PrMgCl·LiCl solution dropwise, maintaining the internal temperature below -15 °C.

-

Stir the reaction mixture at -20 °C for 30-60 minutes to ensure complete iodine-magnesium exchange.

-

Add the CuCN·2LiCl solution, followed by the primary alkyl iodide.

-

Transfer the flask to a cooling bath set at -5 °C and stir for 20-24 hours.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for the Stoichiometric Acylation of a Functionalized Aryl Bromide

Materials:

-

Functionalized aryl bromide (1.0 equiv)

-

iso-Propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.1 equiv)

-

CuCN·2LiCl solution (1.0 M in THF, 1.1 equiv)

-

Acid chloride (1.2 equiv)

-

Anhydrous THF

-

Dry Schlenk flasks and syringes

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the functionalized aryl bromide in anhydrous THF.

-

Cool the solution to the appropriate temperature for the bromine-magnesium exchange (typically between -15 °C and 0 °C).

-

Add the i-PrMgCl·LiCl solution dropwise.

-

Stir the mixture for 1-2 hours at the same temperature to form the Grignard reagent.

-

In a separate flask, add the CuCN·2LiCl solution.

-

Transfer the freshly prepared Grignard reagent solution to the flask containing the CuCN·2LiCl solution via cannula at a low temperature (e.g., -20 °C) to perform the transmetalation.

-

After stirring for 15-30 minutes, add the acid chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

-

Work up the reaction as described in Protocol 2.

-

Purify the resulting ketone by flash column chromatography or recrystallization.

Visualized Workflows and Relationships

Caption: Workflow for preparing and using functionalized Grignard reagents with CuCN·2LiCl.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. kanto.co.jp [kanto.co.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Convenient magnesiation of aromatic and heterocyclic rings bearing a hydroxy group in presence of LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for CuCN·2LiCl in Organozinc Chemistry

Introduction

The salt complex copper(I) cyanide bis(lithium chloride), CuCN·2LiCl, is a highly valuable and versatile reagent in modern organic synthesis, particularly in the realm of organozinc chemistry. Organozinc reagents (RZnX) are celebrated for their exceptional functional group tolerance, allowing for the presence of esters, ketones, nitriles, and amides in the molecule.[1][2] However, the inherent covalent nature of the carbon-zinc bond renders them less reactive than their Grignard or organolithium counterparts.[2] CuCN·2LiCl serves as a critical bridge, converting the moderately reactive organozinc species into a significantly more reactive organocopper intermediate through a process called transmetalation.[3][4] This "higher-order" cyanocuprate, often denoted as RCu(CN)ZnX·LiCl, exhibits enhanced nucleophilicity, enabling a wide array of carbon-carbon bond-forming reactions under mild conditions while preserving the functional group compatibility of the parent organozinc reagent.[5][6]

The role of lithium chloride in the complex is twofold: it dramatically increases the solubility of copper(I) cyanide in ethereal solvents like tetrahydrofuran (B95107) (THF) and it prevents the aggregation of organometallic species, leading to more reactive "ate" complexes.[7][8][9]

Application Note 1: Acylation of Organozinc Reagents

One of the primary applications of CuCN·2LiCl is to mediate the acylation of functionalized organozinc reagents. The direct reaction of an organozinc compound with an acid chloride is often sluggish and inefficient. By transmetalating the organozinc species with CuCN·2LiCl, a potent nucleophilic copper reagent is formed in situ. This intermediate readily reacts with various acid chlorides to furnish polyfunctional ketones in high yields. This methodology is particularly powerful for synthesizing complex molecules where sensitive functional groups must be preserved. The reaction is general for aryl, heteroaryl, and alkylzinc reagents.[6][10]

Quantitative Data: CuCN·2LiCl Mediated Acylation of Benzylic Zinc Reagents [5]

| Entry | Benzylic Zinc Reagent (1.0 equiv) | Acid Chloride (0.7 equiv) | Product | Yield (%) |

| 1 | PhCH₂ZnCl | 3,3-Dimethylbutyryl chloride | PhCH₂CO-t-Bu | 95 |

| 2 | 4-F-C₆H₄CH₂ZnCl | 3,3-Dimethylbutyryl chloride | 4-F-C₆H₄CH₂CO-t-Bu | 95 |

| 3 | 4-MeO₂C-C₆H₄CH₂ZnCl | Benzoyl chloride | 4-MeO₂C-C₆H₄CH₂COPh | 93 |

Application Note 2: SN2' and Michael Additions

The organocopper intermediates generated from organozinc reagents and CuCN·2LiCl are highly effective nucleophiles for allylic substitution reactions and 1,4-conjugate (Michael) additions. These reactions allow for the construction of crucial C(sp³)–C(sp³) bonds. Functionalized zinc reagents can be coupled with allylic bromides to deliver the corresponding allylated products.[3][7] Similarly, the addition of these copper intermediates to α,β-unsaturated ketones (enones) proceeds efficiently to yield the 1,4-adduct. This transformation is a cornerstone of synthetic chemistry for building complex carbon skeletons.[5]

Quantitative Data: CuCN·2LiCl Mediated 1,4-Addition to Cyclohexenone [5]

| Entry | Benzylic Zinc Reagent (1.0 equiv) | Electrophile (0.8 equiv) | Product | Yield (%) |

| 1 | PhCH₂ZnCl | Cyclohexenone | 3-(Benzyl)cyclohexanone | 93 |

| 2 | 2-I-C₆H₄CH₂ZnCl | Cyclohexenone | 3-(2-Iodobenzyl)cyclohexanone | 72 |

Experimental Protocols

Protocol 1: General Preparation of a Functionalized Arylzinc Reagent

This protocol is adapted from LiCl-mediated zinc insertion procedures.[1][7][8]

-

Apparatus Setup: Under an argon atmosphere, add zinc dust (1.5–2.0 equiv) and anhydrous lithium chloride (LiCl, 1.0 equiv) to a dry, argon-flushed flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

-

Activation (Optional but Recommended): Add a few drops of 1,2-dibromoethane (B42909) and stir for 10-15 minutes until gas evolution ceases. This activates the zinc surface.

-

Substrate Addition: Add the functionalized aryl iodide or bromide (1.0 equiv) to the stirred suspension.

-

Reaction: Stir the reaction mixture at the appropriate temperature (typically 25–50 °C) for 2–24 hours. The reaction progress can be monitored by GC analysis of hydrolyzed aliquots.

-

Completion: Once the reaction is complete, stop stirring and allow the excess zinc dust to settle. The supernatant containing the organozinc reagent is used directly in the next step.

Protocol 2: CuCN·2LiCl Mediated Coupling with an Electrophile (General)

This protocol is a generalized procedure based on common practices for acylation and allylation.[5][6][11]

-

Preparation of CuCN·2LiCl Solution: In a separate dry, argon-flushed flask, add copper(I) cyanide (CuCN, 1.0 equiv) and anhydrous LiCl (2.0 equiv). Add anhydrous THF and stir at room temperature until a clear, homogeneous solution is formed (approx. 15-30 min).[11]

-

Cooling: Cool the solution of CuCN·2LiCl to the desired reaction temperature (typically -40 °C to 0 °C).

-

Transmetalation: Transfer the previously prepared organozinc solution (from Protocol 1) to the cold CuCN·2LiCl solution via a cannula or syringe. Stir the resulting mixture at this temperature for 5-10 minutes to ensure complete formation of the organocopper reagent. The solution color may change significantly.

-

Electrophile Addition: Add the electrophile (e.g., acid chloride, allylic bromide, or enone, 0.7–1.0 equiv) dropwise to the stirred organocopper solution.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir overnight, or as determined by reaction monitoring (TLC or GC).

-

Quenching and Workup: Carefully quench the reaction by pouring it into a saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Visualizations

Logical and Experimental Workflows

Caption: General workflow for CuCN·2LiCl mediated reactions.

Caption: Key transmetalation and coupling pathway relationship.

References

- 1. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]

- 8. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for 1,4-Conjugate Addition Reactions Utilizing CuCN·2LiCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting 1,4-conjugate addition reactions using the highly effective and soluble copper cyanide-lithium chloride complex (CuCN·2LiCl). This reagent facilitates the efficient formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry, particularly in the development of novel therapeutic agents.

Introduction

The 1,4-conjugate addition, or Michael addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful tool for the construction of complex organic molecules. While traditional Gilman cuprates (R₂CuLi) are effective, their limited stability and solubility can be problematic. The use of CuCN·2LiCl offers a significant advantage by forming more soluble and reactive higher-order cyanocuprates from organolithium, Grignard, or organozinc reagents.[1][2] This leads to cleaner reactions, higher yields, and broader substrate scope, making it an invaluable methodology in medicinal chemistry and process development. The presence of LiCl is crucial as it prevents the precipitation of copper salts and enhances the reactivity of the organocopper species.[3]

Key Advantages of CuCN·2LiCl in Conjugate Additions:

-

Enhanced Solubility: The CuCN·2LiCl complex is readily soluble in ethereal solvents like tetrahydrofuran (B95107) (THF), ensuring homogeneous reaction mixtures.[1]

-